tert-butyl N-(1,3-diamino-2,2-dimethylpropyl)carbamate
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Overview
Description
1-Boc-amino-2,2-dimethyl-1,3-propanediamine, also known as N-(tert-Butoxycarbonyl)-2,2-dimethyl-1,3-propanediamine, is a chemical compound with the molecular formula C10H22N2O2 and a molecular weight of 202.29 g/mol . This compound is widely used in organic synthesis, particularly in the protection of amine groups during chemical reactions.
Preparation Methods
1-Boc-amino-2,2-dimethyl-1,3-propanediamine is typically synthesized through the reaction of 2,2-dimethyl-1,3-propanediamine with di-tert-butyl dicarbonate . The reaction conditions usually involve the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Boc-amino-2,2-dimethyl-1,3-propanediamine undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can be deprotected using acids like trifluoroacetic acid, leading to the formation of the free amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in peptide synthesis where the Boc group protects the amine during the coupling process.
Common reagents used in these reactions include trifluoroacetic acid for deprotection and various coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for peptide synthesis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Boc-amino-2,2-dimethyl-1,3-propanediamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Boc-amino-2,2-dimethyl-1,3-propanediamine primarily involves its role as a protecting group for amines. The Boc group (tert-butoxycarbonyl) is stable under basic conditions but can be removed under acidic conditions, allowing for selective protection and deprotection of amine groups during synthesis . This selective protection is crucial in multi-step organic synthesis, where different functional groups need to be protected and deprotected at various stages.
Comparison with Similar Compounds
1-Boc-amino-2,2-dimethyl-1,3-propanediamine can be compared with other Boc-protected amines such as:
N-Boc-1,3-diaminopropane: Similar in structure but with a different carbon backbone.
N-Boc-3-butyn-1-amine: Contains an alkyne group, making it useful in click chemistry.
The uniqueness of 1-Boc-amino-2,2-dimethyl-1,3-propanediamine lies in its specific structure, which provides steric hindrance and stability, making it particularly useful in the synthesis of sterically demanding molecules.
Properties
Molecular Formula |
C10H23N3O2 |
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Molecular Weight |
217.31 g/mol |
IUPAC Name |
tert-butyl N-(1,3-diamino-2,2-dimethylpropyl)carbamate |
InChI |
InChI=1S/C10H23N3O2/c1-9(2,3)15-8(14)13-7(12)10(4,5)6-11/h7H,6,11-12H2,1-5H3,(H,13,14) |
InChI Key |
HXVYTJHVDCUEED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C)(C)CN)N |
Origin of Product |
United States |
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